tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, an oxoindoline moiety, and a pyrrolidine ring, making it a structurally complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxoindoline moiety: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the pyrrolidine ring: The indole derivative can then be reacted with a suitable pyrrolidine precursor under basic conditions to form the pyrrolidine ring.
Addition of the tert-butyl group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, room temperature, dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent, room temperature.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), elevated temperature.
Major Products:
Scientific Research Applications
tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: The compound serves as a probe to study the interactions of indole derivatives with biological targets.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the structural features of the compound .
Comparison with Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Comparison: tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of the indole, pyrrolidine, and tert-butyl moieties. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds. For example, the presence of the indole moiety imparts significant biological activity, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
tert-butyl 3-(2-oxo-1,3-dihydroindol-3-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-9-8-11(10-19)14-12-6-4-5-7-13(12)18-15(14)20/h4-7,11,14H,8-10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXBVSHIOQCWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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